Dodec-6-enal
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Overview
Description
Dodec-6-enal, also known as (E)-dodec-6-enal, is an organic compound with the molecular formula C12H22O. It is an unsaturated aldehyde featuring a double bond at the sixth carbon atom. This compound is known for its distinctive odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-6-enal can be synthesized through various methods. One common approach involves the oxidation of dodec-6-enol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 1-decene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-decene, followed by the reduction of the resulting aldehyde to form this compound.
Chemical Reactions Analysis
Types of Reactions
Dodec-6-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dodec-6-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to dodec-6-enol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Dodec-6-enoic acid.
Reduction: Dodec-6-enol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Dodec-6-enal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of dodec-6-enal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. These imines can further react with nucleophiles, leading to various biological effects. The exact molecular pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Dodec-6-enal can be compared with other similar compounds such as:
Dodec-2-enal: Another unsaturated aldehyde with a double bond at the second carbon atom.
Dodec-4-enal: An unsaturated aldehyde with a double bond at the fourth carbon atom.
Dodec-10-enal: An unsaturated aldehyde with a double bond at the tenth carbon atom.
Uniqueness
This compound is unique due to its specific position of the double bond, which influences its reactivity and the types of reactions it can undergo. This unique structure also contributes to its distinctive odor, making it valuable in the fragrance industry.
Properties
CAS No. |
76261-02-4 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-6-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,12H,2-5,8-11H2,1H3 |
InChI Key |
RKSXBPZEKYUCII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCC=O |
Origin of Product |
United States |
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